

Protocol for Tishchenko reaction using Aluminium isopropoxide catalyst

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Compound of Interest		
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Protocol for Tishchenko Reaction Using Aluminum Isopropoxide Catalyst

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Tishchenko reaction, a powerful method for the synthesis of esters from aldehydes using aluminum isopropoxide as a catalyst. The Tishchenko reaction is an atom-economical disproportionation reaction where two equivalents of an aldehyde are converted into the corresponding ester. This application note details the reaction mechanism, a step-by-step experimental protocol, and a summary of reaction parameters for various aldehydes.

Introduction

The Tishchenko reaction, first reported by Vyacheslav Tishchenko in 1906, is a classic organic transformation that offers a direct route to esters from aldehydes. The reaction is particularly noteworthy for its use with both enolizable and non-enolizable aldehydes.[1][2][3] Aluminum alkoxides, especially aluminum isopropoxide, are highly effective catalysts for this transformation.[2] The reaction proceeds through a catalytic cycle involving the formation of a hemiacetal intermediate followed by an intramolecular hydride transfer. This method is of



significant interest in synthetic chemistry due to its high atom economy and the utility of esters as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanism

The catalytic cycle of the Tishchenko reaction using aluminum isopropoxide is initiated by the coordination of the aluminum catalyst to the carbonyl oxygen of an aldehyde molecule, activating it towards nucleophilic attack. A second aldehyde molecule then attacks the activated carbonyl, leading to the formation of a hemiacetal intermediate. The key step of the mechanism is an intramolecular 1,3-hydride shift from the hemiacetal methine to the carbonyl carbon of the second aldehyde moiety. This hydride transfer results in the formation of the ester product and regenerates the aluminum alkoxide catalyst, allowing the cycle to continue. To minimize potential side reactions, it is often recommended to conduct the reaction at low temperatures and with low catalyst loadings.[1]

Experimental Protocols

This section provides a general protocol for the Tishchenko reaction using aluminum isopropoxide. Specific examples for aromatic and aliphatic aldehydes are also detailed.

Materials and Reagents

- Aldehyde (e.g., benzaldehyde, n-butyraldehyde, isobutyraldehyde)
- Aluminum isopropoxide (commercially available or freshly prepared)
- Anhydrous solvent (e.g., toluene, benzene, or neat aldehyde)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)



Equipment

- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation or column chromatography

General Experimental Procedure

- Catalyst Preparation (if not commercially available): Freshly prepared aluminum
 isopropoxide is recommended for optimal activity. A general procedure involves the reaction
 of aluminum foil or turnings with anhydrous isopropanol in the presence of a catalytic amount
 of mercuric chloride and iodine. The reaction is initiated by gentle heating and, once started,
 may require cooling to control the exothermic reaction. The product can be purified by
 distillation under reduced pressure.
- Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aldehyde and the anhydrous solvent (if used). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: Aluminum isopropoxide (typically 5-10 mol%) is added to the stirred solution of the aldehyde.
- Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl solution. The mixture is then transferred to a separatory funnel.



- Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude ester is purified by either distillation under reduced pressure or column chromatography on silica gel.

Example Protocol: Synthesis of Benzyl Benzoate from Benzaldehyde

- In a flame-dried 250 mL round-bottom flask, place freshly distilled benzaldehyde (50 g, 0.47 mol).
- Add aluminum isopropoxide (5.0 g, 0.024 mol, ~5 mol%).
- Stir the mixture at room temperature. An exothermic reaction is usually observed.
- After the initial exothermic reaction subsides, continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, add 100 mL of diethyl ether and slowly pour the mixture into a separatory funnel containing 100 mL of 1 M HCl.
- Separate the layers and wash the organic layer with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford benzyl benzoate as a colorless oil. A
 yield of 90-95% can be expected.[4][5]

Data Presentation

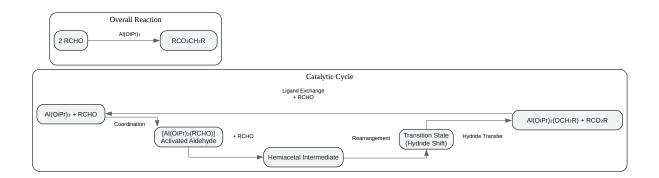


The following table summarizes the reaction conditions and yields for the Tishchenko reaction with various aldehydes using aluminum isopropoxide as the catalyst.

Aldehyde	Catalyst Loading (mol%)	Solvent	Temperat ure (°C)	Reaction Time (h)	Yield (%)	Referenc e
Benzaldeh yde	5	Neat	Room Temp.	2-4	90-95	[4]
n- Butyraldeh yde	10	Neat	0 - Room Temp.	12	~85	
Isobutyrald ehyde	10	Neat	Room Temp.	24	~80	[6]
Acetaldehy de	1-5	Neat	0-20	1-3	>95	[7]

Visualizations Catalytic Cycle of the Tishchenko Reaction



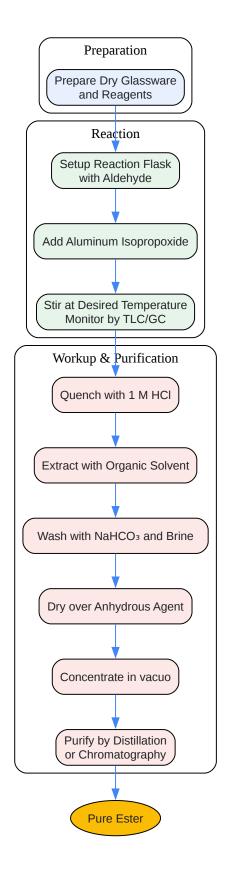


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Caption: Catalytic cycle of the Tishchenko reaction with aluminum isopropoxide.

Experimental Workflow for the Tishchenko Reaction





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Caption: Experimental workflow for the Tishchenko reaction.



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